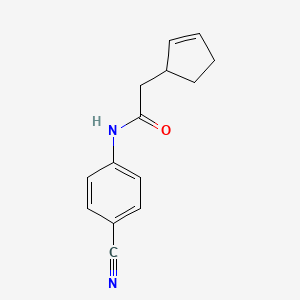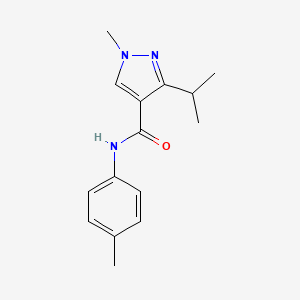
3-Methyl-8-pyrrolidin-1-ylsulfonylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-pyrrolidin-1-ylsulfonylquinoline (also known as MPQ) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MPQ is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a type of receptor that plays a crucial role in cognitive function, memory, and learning.
Mécanisme D'action
The mechanism of action of MPQ involves its selective antagonistic effect on the α7 nAChR. By binding to the receptor, MPQ blocks the action of acetylcholine, a neurotransmitter that activates the receptor. This results in a reduction in the activity of the receptor and a subsequent decrease in cognitive function.
Biochemical and Physiological Effects:
MPQ has been shown to have a significant impact on cognitive function and memory. Studies have demonstrated that the administration of MPQ can impair learning and memory in animal models. Additionally, MPQ has been shown to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MPQ in lab experiments is its selective antagonistic effect on the α7 nAChR, which allows for the specific study of this receptor's role in cognitive processes. However, MPQ has a relatively short half-life, which can make it challenging to administer and study in vivo. Additionally, the effects of MPQ on other nAChRs have not been extensively studied, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for the study of MPQ. One area of research could focus on the development of more potent and selective antagonists of the α7 nAChR. Additionally, the role of α7 nAChR in neurological disorders such as Alzheimer's disease and schizophrenia could be further investigated using MPQ. Finally, the potential therapeutic applications of MPQ in the treatment of anxiety and depression could be explored further.
Méthodes De Synthèse
The synthesis of MPQ involves several steps, including the reaction of 2-aminobenzonitrile with 2-chloroethylsulfonyl chloride to form 2-(chloroethylsulfonyl)benzonitrile, which is then reacted with 1-methylpiperidine to form MPQ. The final product is purified through column chromatography to obtain a high yield of pure MPQ.
Applications De Recherche Scientifique
MPQ has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a selective antagonistic effect on the α7 nAChR, which is involved in various cognitive processes such as learning and memory. MPQ has been used to study the role of α7 nAChR in neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
Propriétés
IUPAC Name |
3-methyl-8-pyrrolidin-1-ylsulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-9-12-5-4-6-13(14(12)15-10-11)19(17,18)16-7-2-3-8-16/h4-6,9-10H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWXJYOEKHRHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N3CCCC3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-pyrrolidin-1-ylsulfonylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(4-ethoxyphenyl)methanone](/img/structure/B7514132.png)
![2-Methyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7514149.png)
![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)








![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)

